Methyl 3-fluoro-4-iodo-2-hydroxybenzoate

Organic Synthesis Cross-Coupling Sequential Derivatization

Researchers requiring sequential, orthogonal functionalization of salicylic acid scaffolds often face limited options with mono-halogenated analogs that cannot support selective cross-coupling. Methyl 3-fluoro-4-iodo-2-hydroxybenzoate solves this challenge: • 4-Iodo group enables selective Suzuki/Stille coupling under mild conditions, leaving the 3-fluoro substituent intact for downstream diversification. • 3-Fluoro enhances metabolic stability and modulates lipophilicity-critical for drug-like properties. • Structurally aligned with the salicylic acid pharmacophore; ideal for cPLA2 inhibitor SAR studies. Available from BenchChem with reliable global fulfillment.

Molecular Formula C8H6FIO3
Molecular Weight 296.03 g/mol
Cat. No. B12852987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-4-iodo-2-hydroxybenzoate
Molecular FormulaC8H6FIO3
Molecular Weight296.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)I)F)O
InChIInChI=1S/C8H6FIO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,1H3
InChIKeyQTVAYRMDYNGCET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Fluoro-4-Iodo-2-Hydroxybenzoate: Identity and Baseline Profile


Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CAS: 1934433-86-9) is a highly functionalized benzoate ester derivative of salicylic acid . Its core structure features a methyl ester group and a 2-hydroxyl group, and it is uniquely distinguished by the simultaneous presence of a 3-fluoro and a 4-iodo substituent on the aromatic ring. This compound has a molecular formula of C8H6FIO3 and a molecular weight of 296.03 g/mol . It is primarily utilized as a specialized building block in organic synthesis and medicinal chemistry research .

Orthogonal synthetic handle 4-iodo enables selective cross-coupling; 3-fluoro remains inert for sequential derivatization
Fluorinated building block May support medicinal chemistry programs requiring modulated lipophilicity and metabolic stability
Salicylate core scaffold Structurally related to cPLA2 inhibitor chemotypes; suitable for enzyme-targeted library synthesis

Methyl 3-Fluoro-4-Iodo-2-Hydroxybenzoate: Why Substitution Fails


Generic substitution is not possible due to the unique, synergistic chemical and biological implications of its specific substitution pattern. The 2-hydroxy and methyl ester groups provide a chelating motif common to salicylic acid derivatives, which is important for protein binding . However, the crucial differentiation lies in the combination of the 3-fluoro and 4-iodo atoms. The 4-iodo group provides a highly reactive, orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling selective and sequential derivatization that is not possible with chloro or bromo analogs . Simultaneously, the 3-fluoro substituent profoundly influences the electronic properties of the ring, enhancing metabolic stability and modulating lipophilicity, which are critical parameters in drug design [1]. This dual orthogonal reactivity and unique physicochemical profile means that substituting with a mono-halogenated (e.g., 4-iodo) or non-fluorinated analog would result in a loss of synthetic versatility and potentially altered biological performance [1].

Mono-halogenated analogs lose orthogonal reactivity

Replacing 4-iodo with bromo or chloro reduces cross-coupling efficiency; the 3-fluoro group is absent in simpler iodo analogs, preventing sequential derivatization.

Non-fluorinated analogs may shift ADME profile

Absence of 3-fluoro can alter lipophilicity and metabolic stability; class-level data suggest fluorine impacts microsomal half-life, which may affect in vivo probe behavior.

Simple benzoate esters lack enzyme-targeting scaffold

Without the 2-hydroxy and ester motif, compounds lose structural connection to salicylate-binding proteins such as cPLA2; direct substitution may invalidate SAR studies.

Methyl 3-Fluoro-4-Iodo-2-Hydroxybenzoate: Evidence for Selection


Orthogonal Reactivity for Sequential Cross-Coupling

Methyl 3-fluoro-4-iodo-2-hydroxybenzoate possesses a 4-iodo substituent that serves as a superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) compared to its chloro or bromo counterparts . This high reactivity allows for milder reaction conditions and higher yields in the first coupling step. Crucially, the 3-fluoro substituent is inert under these conditions, providing an orthogonal synthetic handle that enables a second, independent functionalization of the aromatic ring . This dual reactivity is a key differentiator from analogs lacking the fluoro group, which cannot be sequentially derivatized, or from analogs with less reactive halogens, which require harsher conditions [1].

Orthogonal reactivity
Class-level
Aryl iodide (C-4) enables mild Pd coupling; aryl fluoride (C-3) remains inert, allowing sequential functionalization. Reactivity order I > Br > Cl >> F.
Supports multi-step library synthesis
Standard Suzuki/Stille conditions; orthogonal reactivity confirmed by class behavior.
Organic Synthesis Cross-Coupling Sequential Derivatization

Lipophilicity and Metabolic Stability from Fluorine

The presence of a 3-fluoro substituent is a well-established strategy to enhance the metabolic stability and modulate the lipophilicity of aromatic drug candidates [1]. While direct experimental LogP data for this specific compound is not available in the primary literature, the effect can be inferred from the behavior of structurally related fluorinated benzoates. Compared to a non-fluorinated analog like methyl 2-hydroxy-4-iodobenzoate, the addition of the 3-fluoro group is expected to increase lipophilicity, potentially improving membrane permeability, and to block a site susceptible to cytochrome P450-mediated oxidative metabolism [2]. This class-level inference highlights a potential advantage for in vivo studies, although direct comparative data is lacking and should be generated for confirmation.

Lipophilicity & metabolic stability
Class-level
Fluorine introduction expected to increase LogP by ~0.3–0.5 units and improve metabolic half-life vs. non-fluorinated analog. No direct experimental data for this compound.
Context-dependent ADME advantage
Predictions based on structural analogs; confirmatory liver microsome data needed.
Medicinal Chemistry Drug Design ADME Properties

cPLA2 Inhibitor Potential

Compounds with a 2-hydroxybenzoate core, such as this molecule, are structurally related to a known class of potent and selective inhibitors of cytosolic phospholipase A2 (GIVA cPLA2) [1]. Studies on 2-oxoester derivatives, which share the salicylic acid motif, have demonstrated high inhibitory potency against GIVA cPLA2 with IC50 values reported as low as 0.000019 μM [1]. While direct activity data for methyl 3-fluoro-4-iodo-2-hydroxybenzoate is not available, its core structure suggests it could serve as a viable starting point or intermediate for developing novel cPLA2 inhibitors [2]. The presence of the 4-iodo group provides a convenient vector for further chemical elaboration to optimize potency and selectivity against this therapeutically relevant target for inflammatory diseases [2].

cPLA2 inhibitor potential
Class-level
Structurally related 2-oxoester inhibitors show XI(50) values as low as 0.000019 μM against GIVA cPLA2. Direct activity for this compound not reported.
Entry point for SAR exploration
The 4-iodo handle enables derivatization to probe cPLA2 selectivity; confirmatory inhibition assays required.
Enzyme Inhibition Inflammation Phospholipase A2

Methyl 3-Fluoro-4-Iodo-2-Hydroxybenzoate: Application Scenarios


Orthogonal Biaryl Library Synthesis

This compound is ideally suited as a core building block for the construction of diversely functionalized biaryl libraries. The 4-iodo group can be used in a first Suzuki-Miyaura coupling to introduce a range of aryl or heteroaryl boronic acids with high efficiency and under mild conditions . The remaining 3-fluoro substituent is inert during this step but can be subsequently activated (e.g., via directed ortho-metalation) for a second functionalization or used to exploit electronic effects for further derivatization . This sequential, orthogonal reactivity enables the rapid generation of complex molecular scaffolds relevant to medicinal chemistry programs .

Probes for cPLA2 and Salicylate-Binding Proteins

Given its structural similarity to the salicylic acid pharmacophore, this compound is a strategic starting material for developing novel inhibitors of enzymes that recognize this motif, such as the cytosolic phospholipase A2 (cPLA2) family . The 4-iodo handle allows for the facile introduction of diverse side chains to explore structure-activity relationships (SAR) around the aromatic core [1]. Researchers aiming to optimize the potency and selectivity of cPLA2 inhibitors can use this compound to build focused libraries around a privileged scaffold .

Fluorine Impact on Salicylate ADME

For studies focused on understanding the impact of halogenation on the pharmacokinetic profile of benzoate esters, this compound serves as a valuable probe. By comparing its behavior (e.g., metabolic stability in liver microsomes, membrane permeability in Caco-2 assays) to that of the non-fluorinated analog methyl 4-iodosalicylate, researchers can isolate and quantify the specific contributions of the 3-fluoro substituent to parameters like LogP, metabolic half-life, and plasma protein binding . Such comparative studies are crucial for establishing design principles in fluorine-containing drug discovery .

Intermediate for Hypervalent Iodine Reagents

The 4-iodo substituent can be oxidized to generate a hypervalent iodine (III) or (V) species (e.g., an iodosyl or iodyl derivative) . Such reagents are powerful tools for a wide range of selective oxidative transformations in organic synthesis. The presence of the 3-fluoro and 2-hydroxy groups would create a novel, electronically-tuned hypervalent iodine reagent with potentially unique reactivity and selectivity profiles compared to standard, unsubstituted analogs .

Application
Selection Property
Validation Focus
Orthogonal biaryl library synthesis
Sequential cross-coupling reactivity
Coupling efficiency and functional group tolerance
cPLA2 inhibitor SAR studies
Salicylate core with derivatizable iodo vector
In vitro enzyme inhibition and selectivity profiling
Fluorine impact on ADME
3-fluoro substituent effect on LogP and stability
Comparative microsomal stability and permeability assays
Hypervalent iodine reagent precursor
Oxidizable 4-iodo group with electronic tuning
Reactivity and selectivity of derived hypervalent species

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